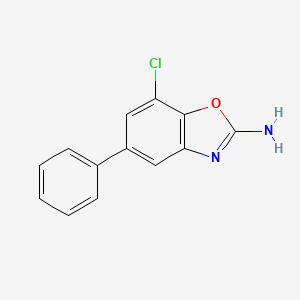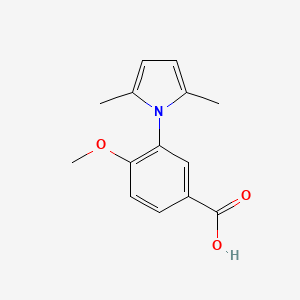
(3-氨基苯基)(吡啶-4-基)甲酮二盐酸盐
描述
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride is a useful research compound. Its molecular formula is C12H12Cl2N2O and its molecular weight is 271.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
白血病治疗研究
该化合物已被确定为结构类似于白血病治疗中使用的分子,例如伊马替尼 。伊马替尼靶向酪氨酸激酶,在白血病的发病机理中至关重要。对类似物如(3-氨基苯基)(吡啶-4-基)甲酮二盐酸盐的研究可能导致开发出具有更高疗效或更少副作用的新型治疗剂。
材料科学
在材料科学领域,该化合物的独特结构可用于合成新型有机材料。 其分子骨架可能有助于开发具有特定光学或电学特性的新型聚合物或涂层 .
化学合成
作为化学合成中的构建单元,该化合物可用于创建各种复杂分子。 其反应位点允许选择性修饰,使其成为药物或有机化合物合成的宝贵试剂 .
色谱和质谱
在分析化学中,特别是色谱和质谱,该化合物的衍生物可以作为标准品或试剂。 其可预测的行为和结构特征使其适合方法开发和校准过程 .
生物制药生产
该化合物的结构表明其在生物制药制造中的潜在应用。 它可以参与活性药物成分 (API) 的合成或作为复杂药物生产中的中间体 .
先进电池科学
在先进电池科学领域,可以探索此类化合物的电活性特性以用于储能系统。 研究的重点可以放在将其纳入阴极材料以提高电池性能 .
属性
IUPAC Name |
(3-aminophenyl)-pyridin-4-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.2ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;;/h1-8H,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEUJXMIEBUJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)
![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)




![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)



